1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)-
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Overview
Description
1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexanedione and is characterized by the presence of a methyl group and a 3-oxobutyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- typically involves the alkylation of 1,3-cyclohexanedione with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione, 2-methyl-: This compound lacks the 3-oxobutyl group but shares the cyclohexanedione core structure.
2-Methyl-1,3-cyclohexanedione: Similar to the target compound but without the additional oxobutyl group
Uniqueness
1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- is unique due to the presence of both a methyl group and a 3-oxobutyl group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-7-11(2)9(13)4-3-5-10(11)14/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNGGMKNCURSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)CCCC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337143 |
Source
|
Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5073-65-4 |
Source
|
Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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